![molecular formula C17H15FO B2657979 (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone CAS No. 338415-86-4](/img/structure/B2657979.png)
(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone” is a chemical compound with the molecular formula C17H15FO . It is a complex organic compound that falls under the category of methanones .
Molecular Structure Analysis
The molecular structure of “(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone” consists of a cyclopropyl group attached to a methylphenyl group and a fluorophenyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthesis and Anti-mycobacterial Properties
- An Efficient Synthesis of Aryloxyphenyl Cyclopropyl Methanones
- A study by (Dwivedi et al., 2005) reported the efficient synthesis of phenyl cyclopropyl methanones and their evaluation as anti-tubercular agents. These compounds showed significant activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.
Synthesis Techniques and Applications
- Synthesis of Fluorinated Benzophenones, Xanthones, and Related Compounds
- Research by (Woydziak et al., 2012) focused on synthesizing fluorinated fluorophores, including benzophenones and xanthones. The fluorination of these compounds enhances their photostability and spectroscopic properties, making them useful in various applications such as fluorescent probes.
Antitubercular and Antimalarial Agents
- Synthesis and Bio-Evaluation of Alkylaminoaryl Phenyl Cyclopropyl Methanones
- A study conducted by (Ajay et al., 2010) synthesized a series of compounds related to (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. These compounds were evaluated for their antitubercular and antimalarial activities, demonstrating promising results against Mycobacterium tuberculosis and Plasmodium falciparum strains.
Drug Synthesis and Structural Analysis
- Synthesis and Crystal Structure of Methyl 3-Fluoro-5-Benzoyl Derivatives
- Research by (Huang et al., 2021) explored the synthesis and crystal structure of compounds related to (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. They provided insights into the molecular structure and physicochemical properties of these compounds, useful for further applications in drug development.
Molecular Design and Synthesis
- Crystal Structure and Theoretical Studies
- In a study by (Moreno-Fuquen et al., 2019), a method for the synthesis of a related compound was developed, and its structure was analyzed using crystallography and density functional theory. This provides a basis for understanding the chemical behavior and potential applications of these types of compounds.
Safety And Hazards
Orientations Futures
The future directions for research on “(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone” could include further exploration of its synthesis, chemical reactions, and potential applications. This could involve in-depth studies on its physical and chemical properties, as well as its safety and hazards .
Propriétés
IUPAC Name |
(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-11-2-4-12(5-3-11)15-10-16(15)17(19)13-6-8-14(18)9-7-13/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKXUBOCGYCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

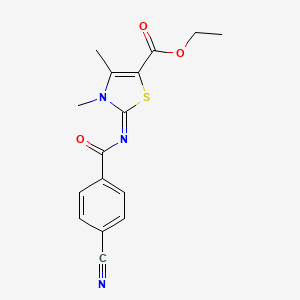
![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline](/img/structure/B2657899.png)
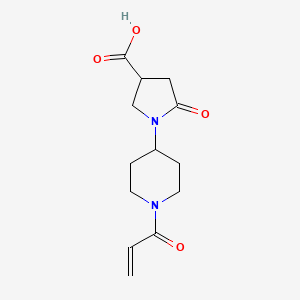
![6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657903.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2657904.png)
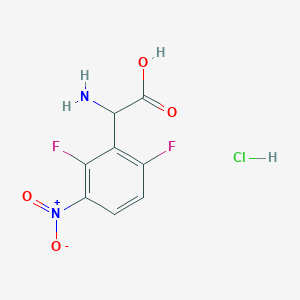
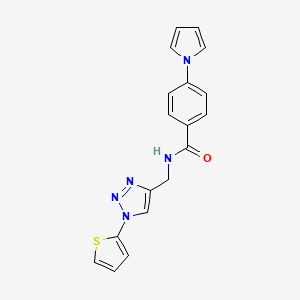
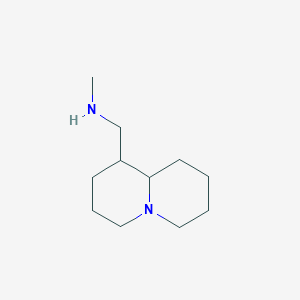
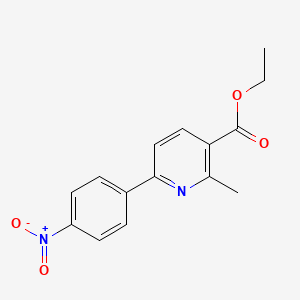

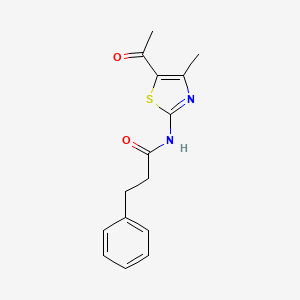
![N-Ethyl-4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2657917.png)
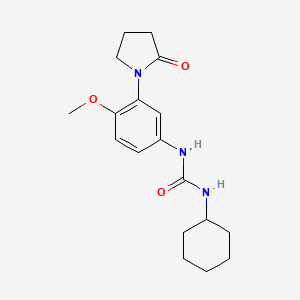
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2657919.png)